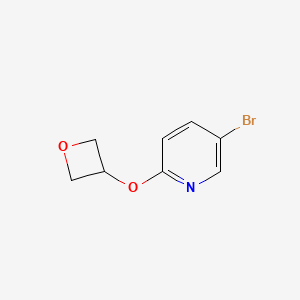

5-BRomo-2-(oxetan-3-yloxy)pyridine

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic utility. Halogenated pyridines, such as brominated derivatives, are versatile building blocks in organic synthesis. The carbon-halogen bond serves as a reactive handle for a multitude of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. mdpi.comheteroletters.org These transformations allow for the facile introduction of a wide range of substituents, enabling the construction of complex molecular frameworks.

The position of the halogen atom on the pyridine ring dictates its reactivity. For instance, halogens at the 2- and 4-positions are susceptible to nucleophilic aromatic substitution, while those at the 3- and 5-positions are more amenable to metal-catalyzed cross-coupling reactions. pharmaffiliates.com This regiochemical diversity provides chemists with precise control over molecular assembly.

Contemporary Role of Oxetane (B1205548) Motifs in Molecular Design

Oxetanes, four-membered saturated heterocycles containing one oxygen atom, have emerged from relative obscurity to become a highly sought-after motif in modern molecular design, particularly in medicinal chemistry. chemicalbook.comgoogle.combldpharm.com Their incorporation into drug candidates can lead to significant improvements in physicochemical properties. The strained four-membered ring imparts a unique three-dimensional character to molecules, which can enhance binding to biological targets. google.com

Furthermore, the oxetane ring is a polar motif that can improve aqueous solubility and metabolic stability while reducing lipophilicity—key parameters in the optimization of drug-like properties. The substitution pattern on the oxetane ring can be tailored to fine-tune these effects. For example, 3-substituted and 3,3-disubstituted oxetanes have been explored as bioisosteres for other functional groups, such as carbonyls and gem-dimethyl groups. google.combldpharm.com

Conceptual Framework for the Structural Hybridization of Pyridine and Oxetane: An Academic Perspective

The conceptual linkage of a halogenated pyridine with an oxetane moiety, as seen in 5-Bromo-2-(oxetan-3-yloxy)pyridine, represents a deliberate strategy to create a bifunctional scaffold. This hybridization aims to leverage the distinct advantages of each component. The brominated pyridine core provides a platform for further synthetic elaboration via cross-coupling reactions, allowing for the exploration of chemical space and the generation of diverse compound libraries.

Simultaneously, the oxetane ether at the 2-position introduces the desirable physicochemical properties associated with this motif. The ether linkage provides a flexible yet stable connection between the two rings. From an academic standpoint, the synthesis and study of such hybrid molecules allow for the investigation of the interplay between the electronic properties of the pyridine ring and the conformational and steric effects of the oxetane. The resulting molecule is a valuable building block for the synthesis of more complex structures with potential applications in various areas of chemical research.

Due to the limited direct research on this compound, the following sections will draw upon data from closely related and isomeric compounds to provide insights into its potential properties and reactivity.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-5-(oxetan-3-yloxy)pyridine | 1592388-39-0 | C8H8BrNO2 | 230.06 |

| 5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine | 1856694-96-6 | C8H7BrN2O4 | 291.06 |

| 3-Bromo-2-(oxetan-3-yloxy)pyridine | 1595571-05-3 | C8H8BrNO2 | 230.06 |

Interactive Data Table: Synthetic Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,5-Dibromopyridine | 624-28-2 | C5H3Br2N | 236.89 |

| 3-Hydroxyoxetane | 7748-36-9 | C3H6O2 | 74.07 |

| 5-Bromo-2-fluoropyridine | 766-11-0 | C5H3BrFN | 175.99 |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(oxetan-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHZSCAWJZVAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Oxetan 3 Yloxy Pyridine and Analogues

Strategies for Oxetane (B1205548) Ring Construction Relevant to the 3-Oxy Linkage

The four-membered oxetane ring has gained significant interest in medicinal chemistry as its inclusion in molecules can improve physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability acs.orgnih.govenamine.net. The synthesis of this strained heterocycle requires specific strategies to overcome the inherent ring strain acs.org.

Williamson Ether Synthesis A foundational method for ether formation, the Williamson ether synthesis is adapted as an intramolecular cyclization to form the oxetane ring. masterorganicchemistry.comwikipedia.org This approach typically involves a base-mediated nucleophilic substitution where an alcohol on a 1,3-difunctionalized propane backbone displaces a leaving group (such as a halide or tosylate) at the other end of the chain. acs.orgthieme-connect.de The reaction proceeds via an SN2 mechanism, making it most effective with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comwikipedia.org Despite the ring strain, this method remains a cornerstone for synthesizing complex oxetane-containing molecules. acs.org

Table 1: Examples of Oxetane Synthesis via Intramolecular Williamson Etherification

| Precursor | Base/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Bromo-3-propanol | KOH | Oxetane | - | acs.org |

| 3-Bromo-1-propyl acetate (after deprotection) | Sodium Hydride (NaH) in THF | Oxetane | Good | acs.org |

Paternò–Büchi [2+2] Cycloaddition The Paternò–Büchi reaction is a powerful photochemical method for the one-step construction of the oxetane ring. rsc.org It involves a [2+2] photocycloaddition between an electronically excited carbonyl compound (like an aldehyde or ketone) and a ground-state alkene. wikipedia.orgslideshare.netnih.gov This reaction has broad applications but can be limited by the need for high-energy UV light. chemrxiv.org Recent advancements have developed visible-light-mediated protocols using photocatalysts to achieve this transformation under milder conditions. chemrxiv.org The reaction's utility extends to various substrates, including aromatic glyoxylates and both aliphatic and aromatic alkenes. chemrxiv.org

Table 2: Examples of the Paternò–Büchi Reaction for Oxetane Synthesis

| Carbonyl Compound | Alkene | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | 2-Methyl-2-butene | UV light | Mixture of isomers | - | wikipedia.org |

| Aryl glyoxylates | Various Alkenes | Visible light, Ir-photocatalyst | Functionalized oxetanes | up to 99% | chemrxiv.org |

Beyond the classical Williamson approach, other intramolecular cyclization strategies are employed to form the oxetane ring. The kinetics of forming four-membered rings are often slower compared to three, five, or six-membered analogues, making the choice of synthetic route critical. acs.org These pathways can be broadly categorized by the type of bond being formed (C–O or C–C).

C–O Bond Formation: This is the most common strategy, dominated by the intramolecular Williamson etherification discussed previously. acs.org Variations involve using different leaving groups (mesylates, tosylates) and bases to optimize yields and substrate compatibility. acs.org For instance, the synthesis of oxetanocin, a biologically active nucleoside analogue, utilized a sodium hydride-mediated cyclization with a mesylate leaving group to form the oxetane scaffold in 84% yield. acs.org

C–C Bond Formation: Less common but effective, these methods form one of the ring's carbon-carbon bonds in the final cyclization step. One notable example is the intramolecular opening of an epoxide. Treating a trans-epoxy allylic ether with a strong base like sec-butyllithium (sBuLi) can lead to a regioselective cyclization, favoring the formation of the four-membered oxetane ring over larger rings due to more favorable transition state geometry. acs.org

With the rising importance of oxetanes in drug discovery, the use of pre-formed oxetane "building blocks" has become a prevalent and efficient strategy. acs.orgenamine.net This approach avoids the often-challenging de novo synthesis of the oxetane ring within a complex molecule. Instead, simple, commercially available oxetanes substituted at the 3-position (such as oxetan-3-one or 3-hydroxyoxetane) are derivatized. acs.orgchemrxiv.org

For the synthesis of a molecule like 5-bromo-2-(oxetan-3-yloxy)pyridine, a likely strategy would involve the etherification of 3-hydroxyoxetane with a suitable 5-bromo-2-halopyridine or the reaction of an activated 5-bromo-2-hydroxypyridine with an oxetane bearing a leaving group at the 3-position. This building block approach allows for rapid diversification and exploration of chemical space in medicinal chemistry programs. acs.orgresearchgate.net

Approaches for Pyridine (B92270) Ring Functionalization at the 2- and 5-Positions

The synthesis requires specific substitution at the C2 and C5 positions of the pyridine ring. The C2 position is functionalized with the oxetane-3-yloxy group, while the C5 position carries a bromine atom.

The introduction of a bromine atom onto a pyridine ring is a common transformation, though the regioselectivity depends heavily on the directing effects of existing substituents and the reaction conditions.

For a 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone), electrophilic bromination is a facile reaction. acs.org However, the reaction with bromine water often results in disubstitution, yielding the 3,5-dibromo-2-pyridone. acs.org The reactivity and position of bromination are pH-dependent; at low pH, reaction occurs on the 2-pyridone tautomer, while at higher pH, it proceeds via the conjugate anion, with major attack at the 5-position. acs.org Achieving selective mono-bromination at the 5-position can therefore be challenging and may require careful control of conditions or the use of specific brominating agents.

Alternative methods for introducing bromine include the Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by treatment with a bromide source. orgsyn.orgwikipedia.org For example, 2-aminopyridine can be converted to 2-bromopyridine through diazotization in hydrobromic acid. orgsyn.orgwikipedia.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edu The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi or LDA), guiding deprotonation at an adjacent ortho position. harvard.eduacs.orgresearchgate.net

In the context of a 2-(oxetan-3-yloxy)pyridine (B2940965), the oxygen atom of the ether linkage can act as a directing group. The Lewis basic oxygen would coordinate the lithium reagent, directing the base to deprotonate the C3 position of the pyridine ring. While direct evidence for an oxetane unit as a DMG is specific, its function is analogous to other well-established ether and alkoxy directing groups. harvard.eduacs.org This strategy is primarily useful for functionalizing the C3 position. To functionalize other positions, the directing group would need to be placed elsewhere, or a different strategy like halogen-metal exchange would be required.

Cross-Coupling Methodologies for Aryl-Halide Transformations (e.g., Suzuki-Miyaura Coupling, C-O Bond Formation)

The transformation of the aryl-halide bond in this compound is a key step for creating more complex derivatives. The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose. It facilitates the formation of a carbon-carbon bond between the brominated pyridine ring and various organoboron compounds, such as arylboronic acids. wikipedia.orgnih.gov This reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nih.gov

The general mechanism for the Suzuki-Miyaura reaction involves three primary steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine derivative, forming a palladium(II) complex. libretexts.org

Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Studies on similar bromopyridine substrates demonstrate the feasibility of this transformation. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been successfully achieved using catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bases such as potassium phosphate (K₃PO₄) in a solvent mixture like 1,4-dioxane and water. nih.govmdpi.com These conditions are generally scalable and can produce the desired biaryl compounds in moderate to good yields. wikipedia.org

Below is a table summarizing typical conditions used in Suzuki-Miyaura reactions for various bromopyridine derivatives, which could be adapted for this compound.

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | - |

Beyond C-C bond formation, palladium-catalyzed C-O bond formation reactions represent another class of cross-coupling methodologies. These reactions could theoretically be used to synthesize the 2-(oxetan-3-yloxy) ether linkage itself, by coupling a bromopyridine with oxetan-3-ol, although sequential functionalization is more commonly described for this particular moiety.

Integrated Synthetic Routes to this compound and Related Pyridine-Oxetane Systems

The construction of the target molecule and its analogues relies on integrated routes that strategically build the pyridine-oxetane architecture.

Sequential Functionalization Strategies on the Pyridine Scaffold

Sequential functionalization is a common and reliable approach for synthesizing specifically substituted pyridines. nih.gov For this compound, a plausible route involves a nucleophilic aromatic substitution (SₙAr) reaction followed by electrophilic bromination.

Ether Formation : The synthesis can commence with a commercially available dihalopyridine, such as 2,5-dibromopyridine. The oxetane moiety is introduced by reacting it with oxetan-3-ol in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). The greater reactivity of the bromine at the 2-position towards nucleophilic substitution facilitates the selective formation of this compound.

Bromination : An alternative sequential route starts with 2-(oxetan-3-yloxy)pyridine. This intermediate can be synthesized from 2-chloropyridine and oxetan-3-ol. Subsequent regioselective bromination at the 5-position, which is electronically activated for electrophilic substitution, can be achieved using a brominating agent like N-Bromosuccinimide (NBS).

Another documented strategy involves starting with a pre-functionalized pyridine ring. For example, the synthesis of 5-bromo-3-(2,3-dihydro-1H-inden-1-yloxy)pyridin-2-amine was achieved by reacting 2-amino-5-bromopyridin-3-ol with a suitable mesylate in the presence of caesium carbonate. nih.gov A similar approach could be envisioned for the target compound, starting from 2-chloro-5-bromopyridin-3-ol.

One-Pot Synthetic Protocols for Complex Pyridine-Oxetane Architectures

One-pot multi-component reactions (MCRs) offer an efficient and atom-economical alternative to linear, sequential syntheses. ymerdigital.com While a specific one-pot protocol for this compound is not prominently documented, established methods for pyridine synthesis could be adapted.

The Hantzsch pyridine synthesis, for instance, is a classic MCR that combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which is then oxidized. ymerdigital.comwikipedia.org To create a complex pyridine-oxetane architecture in one pot, one of the starting components would need to contain the oxetane moiety.

Similarly, the Bohlmann-Rahtz pyridine synthesis involves the condensation of a 1,3-dicarbonyl compound with an enamine and ammonia. core.ac.uk By designing a custom dicarbonyl or enamine precursor that incorporates an oxetane ring, it may be possible to construct highly substituted pyridine-oxetane systems in a single synthetic operation. Such protocols significantly reduce reaction time and simplify purification processes. ymerdigital.com The development of these methods for pyridine-oxetane architectures remains an area of interest for synthetic chemists. nih.govnih.gov

Catalytic Systems and Reaction Conditions in Pyridine-Oxetane Synthesis

The choice of catalyst and reaction conditions is critical in achieving high yields and selectivity in the synthesis of pyridine-oxetane systems.

Role of Organometallic Catalysis (e.g., Palladium-Catalyzed Reactions)

Organometallic catalysis, particularly using palladium, is central to many of the synthetic strategies for functionalizing the pyridine scaffold. nih.gov As discussed in the context of the Suzuki-Miyaura reaction, palladium catalysts are essential for activating the carbon-halide bond for C-C bond formation. nih.gov

The efficiency of these palladium-catalyzed reactions is highly dependent on the choice of ligands, which stabilize the palladium center and modulate its reactivity. Phosphine-based ligands, such as triphenylphosphine (PPh₃) and ferrocene-based ligands like dppf, are commonly employed. nih.govresearchgate.net The selection of the appropriate ligand-catalyst system can improve yields and prevent the formation of side products.

Beyond cross-coupling, palladium catalysts are also used for C-H activation and functionalization reactions on pyridine rings and pyridine N-oxides, providing alternative routes to substituted derivatives. nih.govrsc.org For instance, palladium-catalyzed intramolecular C-H arylation has been used to create fused heterocyclic systems from pyridine amide precursors. nih.gov

| Reaction Type | Catalyst | Ligand | Base | Application |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Pd(PPh₃)₄ | PPh₃ / SPhos | K₃PO₄ / Cs₂CO₃ | C-C bond formation |

| Intramolecular C-H Arylation | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Fused ring synthesis |

| Oxidative C-H/C-H Coupling | Pd(OAc)₂ | - | Ag₂CO₃ | Biheteroaryl synthesis |

Application of Ionic Liquids in N-Heterocycle Synthesis

In the quest for more environmentally friendly synthetic methods, ionic liquids (ILs) have emerged as promising alternatives to traditional volatile organic solvents. wikipedia.org Ionic liquids are salts with low melting points that can act as both the solvent and catalyst in a reaction. mdpi.com

Pyridinium-based ionic liquids, in particular, have been shown to be effective media for various organic transformations, including the synthesis of N-heterocycles. alfa-chemistry.com They have been successfully used in Diels-Alder, Friedel-Crafts, and Suzuki reactions. alfa-chemistry.com For Suzuki reactions, nitrile-functionalized pyridinium ionic liquids can act as effective immobilization solvents for the palladium catalyst, reducing catalyst leaching and allowing for easier recycling. alfa-chemistry.com

Mechanistic Insights into the Formation of Pyridine Oxetane Systems

Mechanistic Pathways of Directed Ortho-Metallation by Oxetane (B1205548) as a Directing Group

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), and directs deprotonation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The oxetane ring has been identified as an effective DMG for the functionalization of pyridine (B92270) rings. rsc.orgrsc.org

The mechanism begins with the coordination of the Lewis acidic lithium atom of the alkyllithium reagent to the Lewis basic oxygen atom of the oxetane ring. wikipedia.orgbaranlab.org This coordination creates a temporary complex, bringing the highly basic alkyl group into close proximity with the protons on the pyridine ring. baranlab.org This "complex-induced proximity effect" (CIPE) significantly increases the kinetic acidity of the ortho-protons, facilitating their abstraction by the alkyllithium base. baranlab.org

For 2-(oxetan-3-yloxy)pyridine (B2940965) systems, the oxetane group directs the lithiation specifically to the C4 position of the pyridine ring. rsc.orgrsc.org This high regioselectivity is achieved even with a less reactive base like n-BuLi, highlighting the strong directing ability of the oxetane moiety. rsc.orgrsc.org The resulting ortho-lithiated intermediate is a versatile nucleophile that can be quenched with various electrophiles to introduce a wide range of functional groups at the C4 position. rsc.orgacs.org

Table 1: Key Steps in Directed Ortho-Metalation

| Step | Description | Intermediate |

|---|---|---|

| 1. Coordination | The Lewis basic oxygen of the oxetane DMG coordinates to the Lewis acidic lithium of the alkyllithium reagent. wikipedia.org | Complex of pyridine-oxetane and alkyllithium. |

| 2. Deprotonation | The coordinated alkyllithium abstracts a proton from the ortho-position (C4) of the pyridine ring. wikipedia.orgrsc.org | C4-lithiated pyridine-oxetane species. |

| 3. Electrophilic Quench | The resulting aryllithium intermediate reacts with an added electrophile (E+). wikipedia.org | 4-substituted pyridine-oxetane product. |

The oxetane is considered a moderately strong directing group, which allows for the presence of other weakly directing functional groups on the pyridine ring without compromising the regioselectivity of the metalation. rsc.org

Reaction Mechanisms of Palladium-Catalyzed Cross-Coupling for C-X Bond Formation (X = C, O)

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon (C-C) and carbon-heteroatom (C-O) bonds, enabling the further functionalization of the 5-bromo-2-(oxetan-3-yloxy)pyridine core.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organohalide, such as this compound, with an organoboron species in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com The catalytic cycle generally involves three key steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (R¹-X), forming a Pd(II) intermediate (R¹-Pd-X). wikipedia.org This step is often the rate-determining step in the cycle. numberanalytics.com For vinyl halides, this addition occurs with retention of stereochemistry. wikipedia.org

Transmetalation: The organoboron species (R²-BY₂) is activated by the base to form a borate complex ([R²-B(OR)₃]⁻). This complex then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex (R¹-Pd-R²). wikipedia.orgorganic-chemistry.org This is a crucial step where the new C-C bond is poised to form.

Reductive Elimination: The di-organopalladium(II) complex undergoes reductive elimination, releasing the coupled product (R¹-R²) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. libretexts.org

The choice of ligands, base, and solvent is critical for the efficiency and scope of the Suzuki reaction. mdpi.com

Buchwald-Hartwig Amination (Adapted for C-O Bond Formation)

While originally developed for C-N bond formation, the principles of the Buchwald-Hartwig amination can be adapted for the synthesis of aryl ethers (C-O bonds). wikipedia.org This reaction couples an aryl halide with an alcohol in the presence of a palladium catalyst and a strong base. wikipedia.org The mechanism is analogous to other palladium-catalyzed cross-couplings and can be broken down into a similar catalytic cycle: numberanalytics.comlibretexts.org

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form an arylpalladium(II) halide intermediate. numberanalytics.com

Association and Deprotonation: The alcohol (R-OH) coordinates to the palladium center. The base then deprotonates the alcohol to form an alkoxide.

Reductive Elimination: The resulting arylpalladium(II) alkoxide complex undergoes reductive elimination to form the desired aryl ether (Ar-O-R) and regenerate the Pd(0) catalyst. libretexts.org

An unproductive side reaction can sometimes compete with reductive elimination, where β-hydride elimination can occur if the alkoxide contains accessible beta-hydrogens. wikipedia.org The development of specialized, sterically hindered phosphine ligands has been crucial in promoting the desired reductive elimination and expanding the reaction's scope and efficiency. wikipedia.orglibretexts.org

Table 2: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling

| Step | Suzuki-Miyaura (C-C) | Buchwald-Hartwig (C-O) |

|---|---|---|

| 1. Oxidative Addition | Pd(0) + R-Br → R-Pd(II)-Br | Pd(0) + R-Br → R-Pd(II)-Br |

| 2. Transmetalation / Association | R-Pd(II)-Br + R'-B(OR)₂ → R-Pd(II)-R' | R-Pd(II)-Br + R'-OH + Base → R-Pd(II)-OR' |

| 3. Reductive Elimination | R-Pd(II)-R' → R-R' + Pd(0) | R-Pd(II)-OR' → R-O-R' + Pd(0) |

Understanding Regioselectivity and Stereoselectivity in Pyridine-Oxetane Synthesis

Regioselectivity refers to the control of which position on a molecule reacts. In the context of pyridine-oxetane synthesis, this is critical.

During Directed Metalation: As discussed in section 3.1, the oxetane group at the 2-position of a pyridine ring directs lithiation with high regioselectivity to the C4 position. rsc.orgrsc.org Similarly, a directing group at the C3 position directs metalation to C4, while a C4 directing group directs to C3, generally avoiding the C2 position if possible. uwindsor.ca This predictable control allows for the specific introduction of functional groups at desired locations.

During Cross-Coupling: The regioselectivity in Suzuki or Buchwald-Hartwig reactions is determined by the initial position of the halogen on the pyridine ring. For this compound, the cross-coupling reaction will occur selectively at the C5 position where the bromine atom is located. mdpi.com In cases of di- or tri-halogenated pyridines, the relative reactivity of the C-X bonds (I > Br > Cl) and steric factors can be exploited to achieve regioselective sequential couplings. beilstein-journals.org

Stereoselectivity involves controlling the formation of a specific stereoisomer.

In Oxetane Formation: The synthesis of the oxetane ring itself can be achieved with stereocontrol. For example, the cyclization of 1,3-diols can be performed stereoselectively to yield either cis- or trans-substituted oxetanes depending on the stereochemistry of the starting diol. acs.org

In Cross-Coupling Reactions: The Suzuki-Miyaura coupling reaction is known to proceed with retention of configuration for both the organoboron reagent and the halide partner if they contain stereocenters on sp²-hybridized carbons (e.g., on a double bond). wikipedia.org However, the initial oxidative addition step often leads to rapid isomerization to the more stable trans-palladium complex, which can influence the final stereochemical outcome, particularly in cases involving atropisomerism where rotation around a newly formed single bond is restricted. wikipedia.orgbeilstein-journals.org

Photochemical Approaches to Pyridine-Oxetane Synthesis and Rearrangements

Photochemistry offers alternative, light-driven pathways for synthesizing and modifying complex molecules, including the oxetane ring.

The most prominent photochemical method for oxetane synthesis is the Paternò-Büchi reaction . This is a [2+2] cycloaddition between a carbonyl compound (an aldehyde or ketone) and an alkene, initiated by photochemical excitation. nih.govnih.gov

The mechanism typically proceeds as follows:

Photoexcitation: The carbonyl compound absorbs a photon (usually UV light), promoting an electron from a non-bonding n-orbital to an anti-bonding π*-orbital, forming an excited singlet state (S₁). illinois.edu

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable, longer-lived triplet state (T₁). illinois.edu

Diradical Formation: The excited triplet carbonyl reacts with the ground-state alkene to form a 1,4-diradical intermediate. The regioselectivity of this addition is governed by the formation of the more stable of the two possible radicals. illinois.edu

Ring Closure: The diradical intermediate then undergoes spin inversion and subsequent ring closure to form the four-membered oxetane ring. illinois.edu

While this reaction doesn't directly append a pre-formed oxetane to a pyridine, it represents a fundamental photochemical strategy for constructing the oxetane core. This could be applied by using a pyridine-containing aldehyde or alkene as one of the reaction partners. Recent advancements have enabled this reaction using visible light and a photocatalyst, which transfers energy to the carbonyl substrate, making the process safer and more broadly applicable. nih.gov

Reactivity and Derivatization Strategies of 5 Bromo 2 Oxetan 3 Yloxy Pyridine

Transformations Involving the Bromo-Substituent at the 5-Position

The bromine atom at the 5-position of the pyridine (B92270) ring is a versatile handle for introducing molecular complexity. Its reactivity is characteristic of an aryl halide on an electron-deficient aromatic system, making it amenable to a variety of palladium-catalyzed cross-coupling reactions and other transformations.

The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of 5-Bromo-2-(oxetan-3-yloxy)pyridine, this reaction allows for the coupling of the pyridine core with a wide array of aryl, heteroaryl, or vinyl boronic acids or esters. nih.govresearchgate.net This palladium-catalyzed reaction typically involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The reaction conditions are generally mild and tolerant of various functional groups. A typical Suzuki coupling protocol for a bromo-pyridine substrate involves a palladium catalyst, such as Pd(PPh₃)₄, a base like potassium phosphate (K₃PO₄), and a solvent system, often a mixture of 1,4-dioxane and water. nih.govmdpi.com The reaction is usually heated to temperatures between 85 °C and 95 °C to achieve efficient conversion. mdpi.com The versatility of this reaction allows for the synthesis of a broad library of derivatives, which is particularly valuable in drug discovery programs. researchgate.net The choice of boronic acid is extensive, enabling the introduction of diverse substituents to tune the electronic and steric properties of the final molecule. beilstein-journals.orgnih.gov

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| 3,4,5-tribromo-2,6-dimethylpyridine | ortho-substituted phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | Quantitative |

| 5-bromo-1,2,3-triazine | (Hetero)aryl boronic acid | Pd(dtbpf)Cl₂ | Cs₂CO₃ | DME | 100 | Up to 97 |

The formation of carbon-nitrogen bonds is fundamental in the synthesis of pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.orgacsgcipr.org This reaction is highly applicable to this compound, enabling the introduction of a wide range of primary and secondary amines at the 5-position. organic-chemistry.org

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired aryl amine. wikipedia.orglibretexts.org The success of the reaction often depends on the choice of a suitable phosphine ligand, which modulates the reactivity of the palladium center. libretexts.org Bulky, electron-rich phosphine ligands are commonly employed. researchgate.net A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is essential for the deprotonation step and catalyst turnover. researchgate.netnih.gov The reaction is versatile, accommodating a broad scope of amines, including anilines, cyclic and acyclic alkylamines, and even ammonia equivalents. organic-chemistry.org

| Substrate | Amine | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ | Biarylmonophosphine (e.g., XPhos, RuPhos) | NaOtBu or LiHMDS | Toluene or THF | 65-100 |

| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65 |

| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 |

The mechanism involves the addition of a nucleophile to the aromatic ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com Aromaticity is broken in this step, which is typically rate-determining. stackexchange.com The subsequent elimination of the leaving group (bromide) restores the aromaticity of the ring. youtube.com The stability of the Meisenheimer complex is key; resonance forms that place the negative charge on the electronegative nitrogen atom (possible with attack at the 2- and 4-positions) are highly stabilizing. stackexchange.com For substitution at the 5-position, this stabilization is not possible, making the reaction more challenging than at the 2- or 4-positions. However, forceful conditions or the use of highly reactive nucleophiles can drive the reaction forward. organic-chemistry.org

Reactivity of the Oxetane (B1205548) Ring System

The oxetane ring is a four-membered cyclic ether. Its significant ring strain (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, yet it is generally more stable and less reactive than the three-membered oxirane (epoxide) ring. beilstein-journals.orgacs.org This balance of stability and reactivity makes the oxetane moiety a valuable functional group in modern chemistry. acs.orgnih.gov

The most characteristic reaction of oxetanes is their cleavage by nucleophiles, a process that relieves ring strain. tandfonline.comresearchgate.net These ring-opening reactions can be initiated under various conditions, including acidic, basic, or with organometallic reagents, and they yield valuable, highly functionalized acyclic products. researchgate.netmagtech.com.cn

The regioselectivity of the ring-opening is a critical aspect. Under nucleophilic or basic conditions, attack generally occurs at the less sterically hindered carbon adjacent to the oxygen atom via an SN2 mechanism. magtech.com.cn In contrast, under acidic conditions (using Brønsted or Lewis acids), the oxygen atom is first protonated or coordinated, which activates the ring. researchgate.net The subsequent nucleophilic attack often occurs at the more substituted carbon atom, proceeding through a pathway with more SN1-like character. magtech.com.cn A wide variety of nucleophiles, including C-nucleophiles, halides, and oxygen or nitrogen-based nucleophiles, can be employed to open the oxetane ring, leading to a diverse array of products. tandfonline.comresearchgate.net These reactions are synthetically useful for installing 1,3-difunctionalized motifs in molecules. nih.gov

| Condition | Nucleophile Type | Site of Attack | Mechanism | Typical Product |

|---|---|---|---|---|

| Basic/Nucleophilic | Strong (e.g., R-Li, Grignards) | Less substituted C | SN2 | Primary or Secondary Alcohol |

| Acidic (Lewis or Brønsted) | Weak (e.g., H₂O, ROH, Halides) | More substituted C | SN1-like | Secondary or Tertiary Alcohol/Ether/Halide |

| Reductive | Reducing Agents | Either C-O bond | Varies | Propanol derivative |

While ring-opening is a common fate for oxetanes, it is also possible to perform chemical modifications on substituents attached to the ring while keeping the four-membered heterocycle intact. This strategy is particularly useful when the oxetane is desired as a stable structural motif in the final molecule, where it can serve as a polar, metabolically stable replacement for groups like gem-dimethyl or carbonyls. beilstein-journals.orgacs.org

Functionalization can be achieved through the use of organometallic intermediates. For example, if a carbon substituent on the oxetane ring can be deprotonated with a strong base (e.g., organolithium reagents) to form a lithiated intermediate, this nucleophilic species can then be reacted with various electrophiles to introduce new functional groups. The stability of the oxetane ring under these strongly basic conditions is crucial. This approach allows for the elaboration of the molecular structure without sacrificing the desirable physicochemical properties conferred by the intact oxetane ring. acs.org

Multi-Functional Group Interconversions on the Pyridine-Oxetane Scaffold

The synthetic utility of this compound is largely defined by the reactivity of the C-Br bond. This bond serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. These transformations allow for the conversion of the bromo-substituent into a wide array of other functional groups, thereby enabling extensive derivatization of the pyridine-oxetane scaffold.

One of the most powerful methods for functionalizing the 5-position of the pyridine ring is the Suzuki-Miyaura coupling reaction . This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or boronate ester. This reaction is widely used to form biaryl structures, which are prevalent in many biologically active compounds. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a highly versatile tool for derivatization.

Another key transformation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds by reacting the aryl bromide with a primary or secondary amine. This is a crucial reaction in the synthesis of many pharmaceuticals, as the introduction of an amino group can significantly impact the biological activity of a molecule.

The Sonogashira coupling is another important palladium-catalyzed reaction that involves the coupling of the aryl bromide with a terminal alkyne. This reaction is used to introduce alkynyl moieties, which can serve as versatile intermediates for further transformations or as key structural elements in their own right.

Other notable cross-coupling reactions that can be employed for the derivatization of this compound include the Negishi coupling (using organozinc reagents) and the Stille coupling (using organotin reagents). These reactions provide alternative routes for the formation of C-C bonds and offer complementary reactivity to the Suzuki-Miyaura coupling.

Beyond cross-coupling reactions, the bromine atom can also be converted to other functional groups through lithiation-functionalization . Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures can lead to a lithium-halogen exchange, generating a highly reactive pyridyl lithium species. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents, including aldehydes, ketones, carboxylic acids, and silyl groups.

The following table summarizes some of the potential multi-functional group interconversions that can be performed on the this compound scaffold:

| Reaction Type | Reagents | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-(oxetan-3-yloxy)pyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-2-(oxetan-3-yloxy)pyridine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | 5-Alkynyl-2-(oxetan-3-yloxy)pyridine |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | 5-Alkyl/Aryl-2-(oxetan-3-yloxy)pyridine |

| Stille Coupling | Organostannane, Pd catalyst | 5-Alkyl/Aryl/Vinyl-2-(oxetan-3-yloxy)pyridine |

| Lithiation-Functionalization | 1. n-BuLi 2. Electrophile (e.g., DMF, CO2) | 2-(Oxetan-3-yloxy)pyridine-5-carbaldehyde or 2-(Oxetan-3-yloxy)pyridine-5-carboxylic acid |

Design of Advanced Building Blocks from this compound

The strategic derivatization of this compound allows for the creation of a diverse library of advanced building blocks for use in drug discovery and materials science. By carefully selecting the appropriate reaction conditions and coupling partners, a wide range of functionalities can be introduced at the 5-position of the pyridine ring, leading to novel compounds with tailored properties.

For instance, the introduction of a second reactive handle can lead to the formation of bifunctional building blocks. An example of this would be the introduction of a boronic ester or a second halide at a different position on a newly introduced aryl group, which can then be used for subsequent cross-coupling reactions. This allows for the stepwise and controlled construction of complex molecular architectures.

The following table illustrates the design of potential advanced building blocks derived from this compound:

| Parent Compound | Derivatization Strategy | Advanced Building Block | Potential Application |

| This compound | Suzuki-Miyaura coupling with 4-(pinacolboranyl)phenylboronic acid | 5-(4'-(Pinacolboranyl)biphenyl-4-yl)-2-(oxetan-3-yloxy)pyridine | Synthesis of complex poly-aromatic systems |

| This compound | Buchwald-Hartwig amination with 4-bromoaniline | 5-(4-Bromoanilino)-2-(oxetan-3-yloxy)pyridine | Bifunctional linker for further derivatization |

| This compound | Sonogashira coupling with ethynyltrimethylsilane followed by desilylation | 5-Ethynyl-2-(oxetan-3-yloxy)pyridine | Precursor for click chemistry or further coupling reactions |

| This compound | Lithiation followed by reaction with a protected aminobenzaldehyde | 5-(Amino(aryl)methyl)-2-(oxetan-3-yloxy)pyridine derivatives | Synthesis of novel scaffolds for medicinal chemistry |

The ability to generate such a wide variety of derivatives from a single, readily accessible starting material makes this compound a highly valuable platform for the development of new chemical entities. The combination of the versatile reactivity of the bromopyridine moiety and the beneficial properties of the oxetane ring provides a powerful tool for the design and synthesis of next-generation functional molecules.

Computational Investigations of Pyridine Oxetane Scaffolds

Quantum Mechanical Studies (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. researchgate.net Through DFT, a comprehensive understanding of 5-Bromo-2-(oxetan-3-yloxy)pyridine can be achieved.

The conformational landscape of this compound is determined by the rotational freedom around the C-O-C ether linkage connecting the pyridine (B92270) and oxetane (B1205548) rings. A potential energy surface scan can be performed by systematically rotating the dihedral angle between the two rings to identify the most stable conformers. It is anticipated that the molecule will exhibit at least two low-energy conformers corresponding to different relative orientations of the oxetane and pyridine rings. The global minimum energy conformation would represent the most populated state of the molecule. The relative energies of these conformers are critical for understanding the molecule's flexibility and how it might interact with other molecules. nih.gov

Illustrative Conformational Energy Data

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 2.5 |

| 60 | 0.8 |

| 120 | 0.0 (Global Minimum) |

| 180 | 1.2 |

| 240 | 0.5 |

| 300 | 1.8 |

Note: This data is illustrative and represents a typical potential energy surface scan.

The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dntb.gov.ua The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the oxetane ether, while the LUMO is likely distributed over the pyridine ring, influenced by the electron-withdrawing bromine atom.

Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are typical for similar heterocyclic compounds and are for illustrative purposes.

Calculated Dipole Moment and MEP Data

| Property | Value |

|---|---|

| Dipole Moment | 2.1 Debye |

| Maximum Positive Potential | +25 kcal/mol |

| Minimum Negative Potential | -35 kcal/mol |

Note: These values are illustrative and based on calculations for analogous molecules.

Reactivity Prediction and Reaction Pathway Analysis through Computational Methods

Computational methods can also predict the reactivity of a molecule and elucidate the mechanisms of its chemical reactions.

Illustrative Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 3.25 |

Note: This data is illustrative and derived from the FMO energies.

Computational modeling can be employed to study the reaction mechanisms involved in the synthesis of this compound. For instance, the key synthetic step is likely a nucleophilic substitution reaction, such as a Williamson ether synthesis, between 5-bromo-2-halopyridine and oxetan-3-ol. Transition state theory can be used to calculate the activation energy barriers for such reactions, providing insights into the reaction kinetics and helping to optimize reaction conditions. mdpi.com Modeling can also be applied to predict the outcomes of further functionalization of the molecule, such as in Suzuki or other palladium-catalyzed cross-coupling reactions at the bromine-substituted position. beilstein-journals.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-2-halopyridine |

Theoretical Insights into Structure-Reactivity Relationships

The arrangement of atoms and the distribution of electrons within the this compound molecule are fundamental to its reactivity. Computational models can elucidate these features and predict how the molecule will interact with other chemical entities.

Directed ortho-lithiation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The success of this reaction hinges on the presence of a directing metalation group (DMG), which coordinates to the lithium reagent and directs deprotonation to the adjacent ortho position. wikipedia.org In the case of 2-alkoxypyridines, the oxygen atom of the alkoxy group can act as a Lewis base, coordinating to the Lewis acidic lithium atom of an organolithium base like n-butyllithium. wikipedia.org This coordination brings the base into proximity with the C-3 proton of the pyridine ring, facilitating its abstraction and the formation of a 3-lithiated pyridine intermediate.

The general mechanism for the directed ortho-lithiation of a 2-alkoxypyridine is outlined below:

Table 1: Proposed Mechanism of Directed Ortho-Lithiation

| Step | Description |

| 1. Coordination | The organolithium reagent (R-Li) coordinates to the oxygen atom of the oxetanyloxy group. |

| 2. Deprotonation | The coordinated base abstracts a proton from the ortho-position (C-3) of the pyridine ring. |

| 3. Lithiated Intermediate | A 3-lithiated pyridine intermediate is formed. |

| 4. Electrophilic Quench | The lithiated intermediate reacts with an electrophile (E+) to yield the ortho-substituted product. |

This directing effect ensures high regioselectivity, favoring substitution at the C-3 position over other positions on the pyridine ring.

The reactivity of this compound is further modulated by the steric and electronic effects of its substituents—the bromine atom at the 5-position and the oxetan-3-yloxy group at the 2-position.

Electronic Effects:

Oxetanyloxy Group: The oxygen atom of the oxetanyloxy group is electron-donating through resonance (mesomeric effect) and electron-withdrawing through induction (inductive effect). In the context of ortho-lithiation, its ability to act as a Lewis base is paramount.

Bromine Atom: The bromine atom at the C-5 position is an electron-withdrawing group due to its high electronegativity (inductive effect). This has a general effect of increasing the acidity of the pyridine ring protons, making them easier to abstract. Studies on substituted pyridines have shown that the inductive effect from the meta-position (relative to the nitrogen) is significant. koreascience.kr

Steric Effects:

The steric bulk of the substituents can also play a role in the reactivity of the molecule. The oxetan-3-yloxy group, while an effective directing group, is sterically more demanding than a simple methoxy (B1213986) group. This increased steric hindrance could potentially influence the rate of the lithiation reaction by affecting the approach of the bulky organolithium base. However, in many cases of directed ortho-lithiation, the electronic directing effect is the dominant factor.

Computational analyses allow for the quantification of these effects through calculations of properties such as electrostatic potential maps and frontier molecular orbital energies (HOMO-LUMO). These calculations can predict the most likely sites for electrophilic and nucleophilic attack and provide a rationale for the observed regioselectivity in chemical reactions.

Table 2: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Steric Effect |

| Oxetanyloxy | 2 | Directing group (Lewis basic), electron-donating (resonance), electron-withdrawing (inductive) | Moderate bulk |

| Bromine | 5 | Electron-withdrawing (inductive) | Minimal |

Synthetic Utility and Applications of Pyridine Oxetane Derivatives

Utilization as Advanced Synthetic Intermediates and Building Blocks

5-Bromo-2-(oxetan-3-yloxy)pyridine is a highly functionalized heterocyclic compound strategically designed for synthetic versatility. Its utility as an advanced building block stems from the distinct reactivity of its components. The bromine atom at the 5-position of the pyridine (B92270) ring serves as a key functional handle for a variety of metal-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of a wide range of molecular fragments, enabling the construction of complex molecular architectures.

The presence of the bromine atom facilitates several critical carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis. These transformations allow chemists to append diverse substituents to the pyridine core, thereby generating libraries of novel compounds for further investigation. The oxetane (B1205548) moiety, in parallel, is often incorporated to enhance properties such as solubility and metabolic stability in the final products.

Table 1: Key Cross-Coupling Reactions Utilizing this compound

| Reaction Type | Coupling Partner | Catalyst/Reagents (Typical) | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C (Aryl-Pyridine) | 5-Aryl-2-(oxetan-3-yloxy)pyridine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N (Amino-Pyridine) | 5-Amino-2-(oxetan-3-yloxy)pyridine derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C-C (Alkynyl-Pyridine) | 5-Alkynyl-2-(oxetan-3-yloxy)pyridine |

| Heck Coupling | Alkene | Pd catalyst, Base (e.g., Et₃N) | C-C (Alkenyl-Pyridine) | 5-Alkenyl-2-(oxetan-3-yloxy)pyridine |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd catalyst | C-C | 5-Alkyl/Aryl-2-(oxetan-3-yloxy)pyridine |

Exploration in Agrochemical Sciences

The pyridine scaffold is a cornerstone in the agrochemical industry, forming the core of numerous highly effective fungicides, herbicides, and insecticides. researchgate.netnih.gov Pyridine-based compounds are integral to products that protect a wide variety of crops. chempanda.com The development of novel agrochemicals often involves the derivatization of functionalized intermediates to discover compounds with improved efficacy, better crop safety, and unique modes of action. nih.gov

This compound represents an ideal starting point for such discovery programs. The bromine atom allows for synthetic diversification through cross-coupling reactions, enabling the exploration of a vast chemical space. The oxetane moiety is a particularly valuable feature in modern agrochemical design. It can act as a bioisostere for other less favorable groups, potentially improving the compound's systemic movement in plants, enhancing binding to the target protein, and optimizing metabolic stability. These attributes can lead to the development of more potent and environmentally benign crop protection agents. For instance, neonicotinoids, a major class of insecticides, are based on the pyridine structure, highlighting the scaffold's importance in pest management. chempanda.comresearchgate.net

Development of Novel Heterocyclic Scaffolds for Chemical Biology

In the realm of chemical biology and medicinal chemistry, the search for novel molecular scaffolds that can be readily diversified to interact with biological targets is of paramount importance. This compound serves as a valuable starting material for the generation of such scaffolds. The pyridine ring itself is a well-established pharmacophore found in many approved drugs. researchgate.net

The true value of this building block lies in the combination of the reactive bromine handle with the oxetane ring. The oxetane group is increasingly used in drug discovery as a replacement for less stable or less soluble moieties. Its small, rigid, and polar nature can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability—key attributes for a successful drug candidate. By using the bromine atom to introduce pharmacologically relevant groups via cross-coupling, chemists can generate libraries of novel compounds built around the favorable pyridine-oxetane core. These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify new lead compounds for drug development programs.

Process Chemistry Applications and Scalable Synthesis Methodologies

The viability of a chemical building block for large-scale applications in industry depends heavily on the existence of a robust, efficient, and scalable synthesis route. For this compound, a plausible and scalable synthesis would likely proceed in a two-step sequence designed for efficiency and high throughput.

The initial step would involve the formation of the ether linkage, followed by a regioselective bromination. This approach leverages common and well-understood industrial reactions. The synthesis would likely begin with a nucleophilic aromatic substitution (SNAr) reaction between a readily available starting material, such as 2,5-dibromopyridine, and 3-hydroxyoxetane. Alternatively, one could start with 2-fluoro-5-bromopyridine, as the fluorine atom is an excellent leaving group for SNAr reactions. The reaction is typically carried out in the presence of a strong base to deprotonate the oxetane alcohol, forming a potent nucleophile.

The second key step is the selective bromination at the 5-position of the 2-(oxetan-3-yloxy)pyridine (B2940965) intermediate. N-Bromosuccinimide (NBS) is the reagent of choice for this type of regioselective halogenation on electron-rich aromatic and heteroaromatic rings. It is known for its high selectivity and milder reaction conditions compared to using elemental bromine, which are critical considerations for industrial-scale production.

Table 2: Plausible Scalable Synthesis Route

| Step | Reaction | Starting Materials | Reagents & Conditions | Product |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution (Ether Formation) | 2,5-Dibromopyridine, 3-Hydroxyoxetane | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, DMSO), Moderate to elevated temperature | This compound |

| 2 (Alternative Step 1) | Regioselective Bromination | 2-(Oxetan-3-yloxy)pyridine | N-Bromosuccinimide (NBS), Solvent (e.g., CH₃CN, CCl₄), Radical initiator (optional) | This compound |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-Bromo-2-(oxetan-3-yloxy)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis likely involves nucleophilic aromatic substitution (SNAr) between a bromopyridine precursor (e.g., 5-bromo-2-fluoropyridine ) and oxetan-3-ol. Key factors include:

- Base Selection : Use of a strong base (e.g., NaH or KOtBu) to deprotonate the oxetanol.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize the transition state.

- Temperature : Moderate heating (80–100°C) to accelerate substitution while avoiding decomposition.

- Monitoring : Reaction progress tracked via TLC or LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., downfield shifts for oxetane protons at ~4.5–5.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.

- Elemental Analysis : Combustion analysis for C, H, N, and Br content.

- X-ray Crystallography : If crystals are obtainable, SHELXL software can refine the structure to confirm the oxetane moiety’s geometry.

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the introduction of the oxetane group to the pyridine ring, and how can they be mitigated?

- Methodological Answer :

- Competing Reactivity : The bromine atom at position 5 may sterically hinder substitution at position 2. Computational modeling (DFT) can predict transition-state energies to guide reagent design.

- Directing Groups : Temporary protection of reactive sites (e.g., using trimethylsilyl groups) to direct oxetane installation .

- Catalysis : Transition-metal catalysts (e.g., CuI) to enhance selectivity in cross-coupling reactions, as seen in Suzuki-Miyaura couplings of bromopyridines .

Q. How does the oxetane moiety influence the compound’s stability and reactivity in further functionalization (e.g., cross-coupling)?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (e.g., exposure to light, heat, or moisture) coupled with HPLC analysis to assess oxetane ring-opening tendencies.

- Reactivity Screening : Test participation in Buchwald-Hartwig amination or Negishi coupling. For example, bromine at position 5 can undergo Pd-catalyzed coupling, while the oxetane’s ether linkage remains intact .

- Computational Insights : Use DFT (e.g., Gaussian software) to calculate bond dissociation energies (BDEs) for C-Br vs. C-O (oxetane) bonds, predicting site-specific reactivity .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC to assign ambiguous signals (e.g., distinguishing oxetane protons from aromatic protons).

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments.

- Dynamic NMR : Variable-temperature studies to detect conformational changes in the oxetane ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.